molecular formula C15H19N3O2S B285616 N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

Cat. No. B285616
M. Wt: 305.4 g/mol
InChI Key: VMVCDHDJAOZFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, commonly known as TBOA, is a compound that has been widely used in scientific research for its ability to block the activity of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in synaptic transmission and plasticity. TBOA is a potent inhibitor of glutamate transporters, which makes it an important tool for studying the role of glutamate in various physiological and pathological processes.

Mechanism of Action

TBOA acts as a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter protein other than the glutamate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels.
Biochemical and physiological effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of glutamate release, and the modulation of glutamate receptor activity. These effects have been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBOA is its potency as a glutamate transporter inhibitor, which allows for the precise modulation of glutamate levels in experimental systems. However, TBOA also has some limitations, including its non-specific effects on other transporters and receptors, as well as its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on TBOA and its role in glutamate transport and signaling. These include the development of more selective and potent glutamate transporter inhibitors, the investigation of the role of glutamate transporters in synaptic plasticity and learning, and the exploration of the potential therapeutic applications of glutamate transporter inhibitors in neurological disorders.

Synthesis Methods

The synthesis of TBOA involves several steps, starting with the reaction of tert-butyl acrylate with 5-phenyl-1,3,4-oxadiazole-2-thiol to form N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield TBOA.

Scientific Research Applications

TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological processes. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)16-12(19)9-10-21-14-18-17-13(20-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)

InChI Key

VMVCDHDJAOZFAW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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